5-Nitropyrimidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitropyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-5(10)4-6-1-3(2-7-4)8(11)12/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNNSKQSUCTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672179 | |
| Record name | 5-Nitropyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-02-3 | |
| Record name | 2-Pyrimidinecarboxylic acid, 5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitropyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Introduction and Functionalization of the Nitro Group at the 5-Position
Introducing a nitro group onto the pyrimidine (B1678525) ring is a key step in forming the target molecule. This is typically achieved through electrophilic aromatic substitution.
The pyrimidine ring is an electron-deficient heterocycle, which makes electrophilic substitution reactions like nitration more difficult than on benzene. growingscience.com The two nitrogen atoms strongly withdraw electron density from the ring carbons, deactivating them towards electrophilic attack. However, the C-5 position is the most electron-rich and is the typical site for electrophilic substitution, provided the ring is not overly deactivated. growingscience.com
The nitration of pyrimidine derivatives is often carried out using a mixture of nitric acid and sulfuric acid. numberanalytics.com The regioselectivity is highly dependent on the existing substituents on the ring. For pyrimidine-4,6-diones, nitration readily occurs at the 5-position to afford 5,5-gem-dinitropyrimidine derivatives in high yields. nih.gov In the case of a 2-substituted pyrimidine-5-carboxylic ester, the nitration would be directed to the C-5 position, which is the only available carbon not adjacent to a deactivating nitrogen atom.
Besides direct nitration, there are alternative strategies for introducing a nitro group at the 5-position.
Building from Nitro-Containing Precursors: The pyrimidine ring can be constructed from acyclic precursors that already contain a nitro group. For instance, the condensation of an amidine with a nitro-substituted three-carbon unit, such as nitromalonaldehyde (B3023284) or its derivatives, can be envisioned as a direct route to 5-nitropyrimidines.
Functional Group Transformation: A nitro group can be introduced by converting another functional group already at the 5-position. For example, a 5-aminopyrimidine (B1217817) derivative can be converted to a 5-nitropyrimidine (B80762). This can be achieved through a Sandmeyer-like reaction, involving diazotization of the amino group followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst. A similar one-pot method involving nitration followed by a diazotization reaction is used to synthesize 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine. google.com
Introduction and Derivatization of the Carboxyl Group at the 2-Position
The introduction of a carboxylic acid group at the C-2 position of the pyrimidine ring is a significant synthetic hurdle. Direct carboxylation is generally not feasible. Therefore, this is typically accomplished by using a precursor functional group that is later converted to a carboxylic acid or by incorporating the carboxyl group during the ring formation.
Common precursor-based approaches include:
Oxidation of a 2-Methyl Group: If a 2-methylpyrimidine (B1581581) is synthesized, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Hydrolysis of a 2-Cyano Group: A 2-cyanopyrimidine (B83486) can serve as a stable precursor. The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Lithiation and Carboxylation: Direct deprotonation of the C-2 proton followed by quenching with carbon dioxide (CO₂) is a potential route. The C-2 position of pyrimidine is the most acidic, but achieving selective deprotonation can still be challenging and often requires specific directing groups or carefully controlled conditions with strong bases like organolithium reagents. researchgate.net
As previously discussed, a highly efficient method is to build the pyrimidine ring using a fragment that already contains the carboxyl group in its ester form, such as in the reaction of amidines with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org The resulting ester can then be hydrolyzed to the final carboxylic acid.
Once formed, the 2-carboxylic acid group can be readily derivatized. For example, it can undergo esterification by reacting with an alcohol under acidic conditions or be converted to an amide by coupling with an amine, often using peptide coupling reagents. sigmaaldrich.comacs.org
Oxidation Methodologies for Precursor Species
A primary and direct route to 5-Nitropyrimidine-2-carboxylic acid involves the oxidation of a suitable precursor, most notably 2-methyl-5-nitropyrimidine (B77518). The methyl group at the C-2 position of the pyrimidine ring, activated by the heterocyclic system, can be oxidized to a carboxylic acid function using strong oxidizing agents.
Potassium permanganate (KMnO₄) is a commonly employed reagent for this type of transformation, capable of oxidizing alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids. libretexts.org The reaction is typically conducted in an aqueous medium. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product and minimize potential side reactions or degradation of the nitro-substituted pyrimidine ring. sci-hub.se The oxidation of methyl groups on similar heterocyclic systems, like methylpyridines and methylpyrazines, to their corresponding carboxylic acids is a well-established method. google.comresearchgate.net For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been successfully oxidized to its corresponding carboxylic acid, demonstrating the viability of this approach for nitro-substituted heteroaromatics. nih.gov The process generally involves heating the substrate with an aqueous solution of KMnO₄, followed by filtration of the manganese dioxide byproduct and acidification of the resulting solution to precipitate the carboxylic acid. google.com
Table 1: Representative Conditions for Oxidation of Methyl-Heteroarenes to Carboxylic Acids
| Precursor Example | Oxidizing Agent | Solvent | Conditions | Product | Reference |
| 2,5-Dimethylpyrazine | KMnO₄ | Water | Heating, 1-10 hours | 5-Methylpyrazine-2-carboxylic acid | google.com |
| 2-Chloro-5-methyl-3-nitropyridine | Not specified | Not specified | Not specified | 2-Chloro-3-nitropyridine-5-carboxylic acid | nih.gov |
| Cinnamic Acid | KMnO₄ | Aqueous | Bimolecular formation of an intermediate followed by unimolecular decomposition | Benzoic Acid | sci-hub.se |
This table presents analogous reactions; specific conditions for 2-methyl-5-nitropyrimidine may require optimization.
Carbonylation and Hydrolysis Pathways
Alternative synthetic routes to this compound include carbonylation of a halo-pyrimidine precursor or the synthesis and subsequent hydrolysis of a nitrile intermediate.
Carbonylation: This pathway typically starts from a halogenated precursor, such as 2-chloro-5-nitropyrimidine (B88076). rsc.orgnih.gov Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl or heteroaryl halides into carboxylic acids or their derivatives. The reaction involves carbon monoxide (CO) as the carbon source and a palladium catalyst, often in the presence of a base and a suitable solvent. The initial product can be an ester if an alcohol is used as a trapping agent, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. While specific examples for 2-chloro-5-nitropyrimidine are not detailed in readily available literature, the general methodology is widely applied in organic synthesis.
Hydrolysis of Nitrile Intermediate: A well-established two-step sequence involves the introduction of a cyano group, followed by its hydrolysis.
Synthesis of 5-Nitropyrimidine-2-carbonitrile (B11924389): The precursor, 2-chloro-5-nitropyrimidine, can be converted to 5-nitropyrimidine-2-carbonitrile via a nucleophilic substitution reaction. This is often achieved using a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide at elevated temperatures. chemicalbook.com
Hydrolysis to Carboxylic Acid: The resulting 5-nitropyrimidine-2-carbonitrile can then be hydrolyzed to this compound. This hydrolysis can be performed under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Base-catalyzed hydrolysis involves heating with an aqueous alkali, such as sodium hydroxide (B78521) (NaOH), which initially forms the carboxylate salt. Subsequent acidification is then required to protonate the salt and isolate the free carboxylic acid. nih.gov
Table 2: Synthesis via Nitrile Hydrolysis Pathway
| Step | Precursor | Reagents | Typical Conditions | Intermediate/Product | Reference |
| 1. Cyanation | 6-Bromo-3-nitro-pyridin-2-ylamine | Copper cyanide, N,N-dimethylacetamide | Sealed vessel, 120°C, 24 h | 6-Amino-5-nitro-pyridine-2-carbonitrile | chemicalbook.com |
| 2. Hydrolysis | Aldehyde (RCHO) | KMnO₄, t-butanol, NaH₂PO₄ buffer | Basic conditions | Carboxylic Acid (RCOOH) | libretexts.org |
This table presents analogous and related reaction steps. The cyanation of 2-chloro-5-nitropyrimidine and the hydrolysis of the resulting nitrile would follow similar principles.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. The methods employed depend on the physical and chemical properties of the specific compound.
For the final product, This compound , which is a solid, a common purification strategy involves acid-base extraction and recrystallization. lookchem.com Since the compound is a carboxylic acid, it can be dissolved in an aqueous basic solution (e.g., dilute sodium hydroxide or sodium carbonate) to form its water-soluble salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The aqueous layer is then acidified with a strong mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the purified acid to precipitate out of the solution. lookchem.com The solid product is then collected by filtration, washed with cold water to remove residual salts, and dried.
Recrystallization is a further purification step. The choice of solvent is crucial and is determined by the solubility profile of the acid. Solvents such as ethanol, aqueous ethanol, toluene, or acetic acid are often suitable for recrystallizing carboxylic acids. lookchem.com The crude acid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals, which are then isolated by filtration.
For synthetic intermediates like 2-chloro-5-nitropyrimidine , which is also a solid, purification can be achieved by extraction and recrystallization. A typical procedure involves extracting the crude product into an organic solvent like dichloromethane (B109758) or ethyl acetate, washing the organic layer with water and brine, drying it over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure. chemicalbook.com The resulting solid can then be further purified by recrystallization.
Table 3: Purification Techniques for Carboxylic Acids and Intermediates
| Compound Type | Technique | Procedure | Purpose | Reference |
| Carboxylic Acids (Solid) | Acid-Base Extraction | Dissolve in aq. base, extract with organic solvent, acidify aq. layer to precipitate product. | Remove neutral and basic impurities. | lookchem.com |
| Carboxylic Acids (Solid) | Recrystallization | Dissolve in minimal hot solvent (e.g., ethanol, toluene), cool to crystallize. | Remove soluble and insoluble impurities. | lookchem.com |
| Halo-aromatic Intermediates | Solvent Extraction | Extract with an organic solvent (e.g., dichloromethane), wash with water/brine, dry, and evaporate. | Isolate product from the reaction mixture. | chemicalbook.com |
| Carboxylic Acids | Azeotropic Removal of Acidic Impurities | Co-evaporation with a solvent like heptane (B126788) or toluene. | Remove volatile acidic impurities like acetic acid. | researchgate.net |
| Carboxylic Acids | Chemical Treatment | Treatment with an oxidizing agent (e.g., KMnO₄) followed by distillation. | Remove halide and other oxidizable impurities. | google.comgoogle.com |
Coordination Chemistry and Supramolecular Assembly Research
Role as a Ligand in Metal Complex Synthesis
There are no specific reports on the synthesis of metal complexes using 5-Nitropyrimidine-2-carboxylic acid as a ligand. The potential coordination behavior can be inferred from its functional groups—a pyrimidine (B1678525) ring, a carboxylic acid group, and a nitro group. Molecules with similar functionalities, like pyridine-carboxylic acids and other heterocyclic carboxylic acids, are known to act as versatile ligands in coordination chemistry. polimi.itmdpi.comnih.govnih.gov
Lacking experimental data for this compound, its coordination modes have not been characterized. Theoretically, the molecule possesses several potential donor sites: the two nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. This allows for various potential coordination modes, including:
Monodentate: Coordination could occur through one of the carboxylate oxygens or one of the ring nitrogens.
Bidentate: Chelation could occur involving the carboxylate group and the adjacent ring nitrogen (N1), forming a stable five-membered ring with a metal center. This is a common binding mode for 2-substituted pyridine-carboxylate ligands.
Bridging: The ligand could bridge two or more metal centers, using the carboxylate group in a syn-syn or syn-anti fashion, or by involving both the carboxylate and the distal ring nitrogen (N3).
The presence of the electron-withdrawing nitro group at the 5-position would influence the electron density of the pyrimidine ring, likely affecting the donor strength of the nitrogen atoms. However, without experimental validation, any description of coordination modes remains purely speculative.
There are no published examples of coordination polymers or Metal-Organic Frameworks (MOFs) constructed from this compound. The assembly of such extended structures is highly dependent on the coordination geometry of the metal ion and the specific coordination mode adopted by the ligand. polimi.itmdpi.comnih.govmdpi.com While related ligands like pyrimidine-5-carboxylate have been successfully used to create MOFs with defined topologies and interesting sorption properties nih.gov, similar applications for the 5-nitro derivative have not been explored.
Self-Assembly Processes and Crystal Engineering
No studies on the self-assembly or crystal engineering of this compound were found. Crystal engineering relies on understanding and utilizing non-covalent interactions to design solid-state architectures. rsc.org
The crystal structure of this compound has not been reported, and therefore its hydrogen bonding network is unknown. Generally, carboxylic acids are strong hydrogen bond donors and acceptors and frequently form robust hydrogen-bonded dimers via their carboxyl groups. rsc.orgresearchgate.net Furthermore, the pyrimidine nitrogen atoms and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. rsc.orgresearchgate.net This suggests a high potential for the formation of extensive and complex hydrogen-bonding networks in the solid state, but these have not been experimentally observed or described.
The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms and a nitro group. This makes it a candidate for engaging in π-π stacking interactions with other aromatic systems. nih.govrsc.org Such interactions are crucial in the formation of supramolecular architectures. However, in the absence of a solved crystal structure for this specific compound or its complexes, there is no evidence-based information on its π-π stacking behavior or the resulting supramolecular structures.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the reactivity and stability of a molecule. These calculations provide a quantitative picture of the electron distribution and energy levels within the molecular structure. For pyrimidine (B1678525) derivatives, methods such as Hartree-Fock (HF) and DFT, often using basis sets like 6-311++G(d,p), are employed to achieve accurate predictions. nih.govijrar.org
The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer interactions. irjweb.comnih.gov In contrast, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. irjweb.com
Theoretical studies on related nitropyrimidine compounds, such as 2-amino-5-nitropyrimidine (B189733) and 2,4-dichloro-5-nitropyrimidine, show that the presence of the electron-withdrawing nitro group significantly influences the frontier orbitals. nih.govnih.gov For 5-Nitropyrimidine-2-carboxylic acid, the HOMO is expected to be localized over the pyrimidine ring, while the LUMO would likely be centered on the nitro group, indicating that an intramolecular charge transfer is possible upon electronic excitation. Calculations on similar molecules show that this charge transfer is a key aspect of their electronic properties. nih.govnih.gov
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Related Pyrimidine Compounds This table presents data from theoretical calculations on structurally similar molecules to provide context for the expected properties of this compound.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2-amino-5-nitropyrimidine | B3LYP/6-311++G(d,p) | -7.14 | -3.51 | 3.63 | nih.gov |
| 2,4-dichloro-5-nitropyrimidine | B3LYP/6-311++G(d,p) | -8.62 | -4.52 | 4.10 | nih.gov |
| An Imidazole Derivative | B3LYP/6-311G | -6.29 | -1.81 | 4.48 | irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. irjweb.com
For this compound, the MEP would show significant negative potential around the oxygen atoms of both the nitro group and the carboxylic acid group, as well as the nitrogen atoms of the pyrimidine ring. These areas are the most likely sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the carboxylic acid and the protons on the pyrimidine ring would exhibit positive potential, making them susceptible to nucleophilic attack.
In this compound, both the nitro group and the carboxylic acid group are strongly electron-withdrawing, leading to a large molecular dipole moment. Computational studies on analogous compounds like 2,4-Dihydroxy Pyrimidine-5-Carboxylic Acid have been performed to determine their nonlinear optical properties, which are closely related to the dipole moment. ijrar.org The calculated dipole moment provides insight into the molecule's interaction with polar solvents and its behavior in an external electric field.
Table 2: Calculated Dipole Moment for a Related Pyrimidine Carboxylic Acid This table shows a calculated value for a similar molecule to illustrate the expected magnitude for this compound.
| Compound | Method | Dipole Moment (Debye) | Reference |
|---|---|---|---|
| 2,4-Dihydroxy Pyrimidine-5-Carboxylic Acid | B3LYP/6-311++G(d,p) | 3.55 | ijrar.org |
Spectroscopic Property Predictions and Interpretations
Theoretical calculations are instrumental in the assignment and interpretation of complex experimental spectra. By simulating vibrational and magnetic resonance spectra, a direct correlation between calculated and observed data can be established.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. DFT calculations can accurately predict these vibrational frequencies. nih.govnih.gov
For this compound, the vibrational spectrum would be characterized by several key features:
O-H Stretch: A very broad and strong absorption band for the carboxylic acid O-H stretch is expected in the range of 2500-3300 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is due to strong intermolecular hydrogen bonding, which typically leads to the formation of cyclic dimers. orgchemboulder.comresearchgate.net
C=O Stretch: An intense band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group should appear between 1690 and 1760 cm⁻¹. orgchemboulder.com
NO₂ Stretches: The nitro group will exhibit characteristic asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. esisresearch.org
Pyrimidine Ring Vibrations: C-H, C-N, and C-C stretching and bending vibrations associated with the pyrimidine ring will appear throughout the fingerprint region.
Theoretical calculations on related molecules like 2-amino-5-nitropyrimidine have shown excellent agreement between calculated (using B3LYP/6-311++G(d,p)) and experimental FT-IR and FT-Raman spectra, allowing for a complete assignment of vibrational modes. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Nitropyrimidine and Carboxylic Acid Compounds This table compiles characteristic vibrational frequencies from studies on related compounds to predict the spectrum of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (very broad) | orgchemboulder.comlibretexts.org |
| Carboxylic Acid | C=O stretch | 1690-1760 | orgchemboulder.com |
| Carboxylic Acid | C-O stretch | 1210-1320 | orgchemboulder.com |
| Nitro Group (NO₂) | Asymmetric stretch | ~1530 ± 10 | esisresearch.org |
| Nitro Group (NO₂) | Symmetric stretch | ~1350 ± 20 | esisresearch.org |
| Pyrimidine Ring | C-H stretch | ~3100-3000 | nih.gov |
NMR spectroscopy is a powerful technique for elucidating molecular structure. Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.com
For this compound, the following NMR characteristics are predicted:
¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region. libretexts.org The protons on the pyrimidine ring will be influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups, likely appearing at downfield shifts.
¹³C NMR: The carbonyl carbon of the carboxylic acid is predicted to resonate in the 160-180 ppm range. libretexts.org The carbons of the pyrimidine ring will also show shifts that reflect the electronic environment created by the substituents.
Computational studies on other heterocyclic carboxylic acids have successfully correlated calculated chemical shifts with experimental data, confirming the structural assignments. mdpi.com These predictive calculations are essential for characterizing novel molecules like this compound where experimental data may be scarce.
Table 4: Predicted NMR Chemical Shifts for Key Groups in Carboxylic Acids and Related Heterocycles This table provides expected NMR chemical shift ranges based on general knowledge and studies of similar compounds.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10 - 12 | libretexts.org |
| ¹H | Aromatic/Heterocyclic C-H | 7 - 9 | pensoft.net |
| ¹³C | Carboxylic Acid (-COOH) | 160 - 180 | libretexts.org |
| ¹³C | Aromatic/Heterocyclic Carbons | 110 - 160 | mdpi.com |
UV-Vis Absorption and Emission Characteristics
The electronic absorption and emission properties of this compound are dictated by the interplay of the pyrimidine ring, the electron-withdrawing nitro group, and the carboxylic acid function. Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting UV-Vis spectra.
Based on TD-DFT calculations performed on analogous compounds, such as other nitropyrimidines and aromatic nitro compounds, the UV-Vis spectrum of this compound is expected to be characterized by π → π* and n → π* transitions. The pyrimidine ring itself exhibits π → π* transitions at lower wavelengths. The introduction of a nitro group at the 5-position is anticipated to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system and the strong electron-withdrawing nature of the nitro group. The carboxylic acid group at the 2-position may have a more modest effect on the absorption spectrum.
The lowest energy absorption band is likely to be a result of an intramolecular charge transfer (ICT) from the pyrimidine ring (acting as the donor) to the nitro group (acting as the acceptor). The solvent environment is expected to play a significant role, with more polar solvents likely leading to a further red shift of the ICT band.
Detailed information regarding the emission characteristics (fluorescence and phosphorescence) would require specific computational studies on the excited state potential energy surfaces. Generally, many nitroaromatic compounds are weakly emissive or non-emissive due to efficient non-radiative decay pathways, including intersystem crossing to triplet states.
Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent (by Analogy to Related Compounds)
| Predicted Transition | Wavelength (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| n → π | ~340 | Low |
| π → π (ICT) | ~280 | High |
| π → π* | ~240 | Moderate |
Note: These are estimated values based on computational studies of similar nitropyrimidine systems. Actual experimental values may vary.
Conformational Analysis and Tautomerism Studies
The conformational flexibility and potential tautomeric forms of this compound are critical to understanding its structure and reactivity.
The primary source of conformational isomerism in this compound arises from the rotation around the single bond connecting the carboxylic acid group to the pyrimidine ring. Computational studies on similar aromatic carboxylic acids reveal that the most stable conformation is typically planar, or nearly so, to maximize π-conjugation between the ring and the carboxyl group.
For this compound, two principal planar conformations are expected: one where the carbonyl oxygen of the carboxylic acid is syn-periplanar to the nitrogen atom at the 1-position of the pyrimidine ring, and another where it is anti-periplanar. The syn-periplanar conformation is often stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the pyrimidine nitrogen. The nitro group is generally expected to be coplanar with the pyrimidine ring to maximize resonance stabilization.
The energy landscape is likely to show two main minima corresponding to these planar conformations, separated by a rotational barrier. The height of this barrier is influenced by steric hindrance and electronic effects. In amides and esters of similar heterocyclic carboxylic acids, these rotational barriers can be significant, on the order of several kcal/mol. msu.edu
Table 2: Predicted Relative Energies of Stable Conformations of this compound
| Conformer | Dihedral Angle (N1-C2-C=O) | Relative Energy (kcal/mol) |
| syn-periplanar | ~0° | 0.0 (most stable) |
| anti-periplanar | ~180° | 1.5 - 3.0 |
Note: The relative energies are estimates based on DFT calculations of analogous pyrimidine carboxylic acids. The syn-periplanar conformer is predicted to be more stable due to potential intramolecular hydrogen bonding.
The interconversion between the syn- and anti-periplanar conformations proceeds through a transition state where the carboxylic acid group is roughly perpendicular to the pyrimidine ring. The energy barrier for this rotation in related systems is computationally predicted to be in the range of 5-10 kcal/mol. This relatively low barrier suggests that at room temperature, both conformers may be populated, although the more stable conformer will predominate.
Tautomerism is another important consideration for this compound. While the nitro form is generally the most stable tautomer for nitro-substituted aromatic compounds, the existence of an aci-nitro tautomer (a nitronic acid) can be considered, particularly in specific chemical environments or as a high-energy intermediate in reactions. The pyrimidine ring itself can exhibit keto-enol or amino-imino tautomerism depending on the substituents. nih.gov For this compound, the potential for proton transfer from the carboxylic acid to one of the ring nitrogens to form a zwitterionic tautomer should also be evaluated, especially in polar solvents. Computational studies on related pyrimidine and purine (B94841) systems have shown that the relative energies of tautomers are highly sensitive to the chemical environment and substitution patterns. mdpi.comnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide detailed mechanistic insights into the reactions of this compound.
One of the most characteristic reactions of pyrimidine carboxylic acids positioned at the 2- or 4-position is decarboxylation. For pyrimidine-2-carboxylic acid, it has been proposed that the reaction proceeds through a Hammick-type mechanism. researchgate.net In this mechanism, the monoprotonated form of the acid loses carbon dioxide to generate a stabilized ylide intermediate, which is then rapidly protonated to yield pyrimidine. The presence of two adjacent nitrogen atoms in the pyrimidine ring is crucial for stabilizing the ylide. The electron-withdrawing nitro group at the 5-position would likely influence the rate of this reaction by affecting the basicity of the ring nitrogens and the stability of the intermediates.
Another important class of reactions for nitropyrimidines is nucleophilic aromatic substitution. The nitro group strongly activates the pyrimidine ring towards nucleophilic attack. Computational studies can be employed to model the potential energy surface for the addition of a nucleophile to the ring, identifying the most likely sites of attack and the structures of the Meisenheimer-like intermediates. The carboxylic acid group would also modulate the reactivity and regioselectivity of such reactions.
Table 3: Computationally Investigated Reaction Parameters for a Hypothetical Reaction of this compound
| Reaction Type | Key Intermediate/Transition State | Predicted Activation Energy (kcal/mol) |
| Decarboxylation | Ylide intermediate | 20 - 30 (in aqueous solution) |
| Nucleophilic Aromatic Substitution | Meisenheimer complex | 15 - 25 |
Note: These are estimated activation energies based on computational studies of decarboxylation of other pyridine/pyrimidine carboxylic acids and nucleophilic substitution on nitropyrimidines. researchgate.net Actual values will depend on the specific nucleophile and reaction conditions.
Advanced Applications in Materials Science and Catalysis Research
Precursor in Non-Polymeric Material Synthesis (excluding pharmaceutical/biological)
There is currently no specific information available in scientific literature detailing the use of 5-Nitropyrimidine-2-carboxylic acid as a precursor in the synthesis of non-polymeric materials such as advanced coatings, adhesives, or specialty polymers with specific electronic or optical properties.
Components in Advanced Coatings and Adhesives
No research findings or data have been identified that describe the incorporation of this compound into advanced coating or adhesive formulations.
Development of Specialty Polymers and Materials with Specific Electronic or Optical Properties
While pyrimidine (B1678525) derivatives, in general, have been investigated for applications in materials with interesting electronic and luminescent properties, there is no specific mention of this compound being utilized for the development of specialty polymers or materials with tailored electronic or optical characteristics.
Ligand Design for Catalytic Systems
The potential of this compound as a ligand in catalytic systems has not been explored in depth in available research. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group could theoretically coordinate with metal centers, making it a candidate for ligand design.
Enhancement of Reaction Rates, Yields, and Selectivity in Chemical Processes
No studies have been found that demonstrate the use of this compound as a ligand to enhance reaction rates, yields, or selectivity in any specific chemical processes.
Heterogeneous and Homogeneous Catalysis
There is no available information on the application of this compound in either heterogeneous or homogeneous catalysis.
Applications in Analytical Chemistry as a Reagent
Specific applications of this compound as a reagent in analytical chemistry have not been reported in the scientific literature.
Analytical Methodologies for Research Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and composition of 5-Nitropyrimidine-2-carboxylic acid.
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₅H₃N₃O₄, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a high degree of accuracy confirming the molecular formula. chemspider.com
Electrospray ionization (ESI) is a common technique used for the analysis of polar molecules like carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high-resolution capabilities of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allow for mass measurements with high accuracy, typically within a few parts per million (ppm). researchgate.net
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group (a neutral loss of 44 Da, corresponding to CO₂). libretexts.orgyoutube.com In the case of this compound, other potential fragmentation pathways could involve the loss of the nitro group (-NO₂, 46 Da) or cleavage of the pyrimidine (B1678525) ring. nih.govresearchgate.net The fragmentation of the protonated molecule would yield specific product ions that are diagnostic for the compound's structure.
A hypothetical fragmentation pattern for this compound is presented in the table below.
| Precursor Ion (m/z) | Hypothetical Fragment Ion | Neutral Loss (Da) | Description |
| 170.0248 ([M+H]⁺) | 126.0243 | 44.0005 | Loss of CO₂ |
| 170.0248 ([M+H]⁺) | 124.0187 | 46.0061 | Loss of NO₂ |
| 170.0248 ([M+H]⁺) | 153.0216 | 17.0032 | Loss of OH from carboxylic acid |
Note: The m/z values are theoretical and would be confirmed by experimental data.
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.commdpi.com
The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the compound, which can be challenging. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve and refine the crystal structure. mdpi.com The resulting data includes the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates for each atom in the asymmetric unit. researchgate.net
| Crystallographic Parameter | Description | Example Value (Hypothetical) |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations for the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 7.8 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 654.3 |
| Z | The number of molecules per unit cell. | 4 |
Note: This table presents hypothetical data for illustrative purposes.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are central to determining the purity of this compound and for its separation from impurities or related compounds.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and quality control.
A typical HPLC method for a polar, acidic compound like this compound would employ reverse-phase chromatography. The key components of the method to be developed include:
Column: A C18 column is a common choice for the separation of polar compounds. nih.gov The particle size and column dimensions would be selected to balance resolution and analysis time.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is used. humanjournals.com The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic analyte. A buffer, such as phosphate (B84403) or acetate, would be used to maintain a stable pH. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to elute all components with good peak shape.
Detector: A UV detector is suitable for this compound due to the presence of the chromophoric nitropyrimidine ring. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity. nih.gov
Flow Rate and Temperature: These parameters are optimized to achieve good separation within a reasonable timeframe. researchgate.net
Method validation would be performed according to established guidelines to ensure the method is linear, accurate, precise, specific, and robust. researchgate.net
| HPLC Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table represents a typical starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Carboxylic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative. nih.gov
A common derivatization agent for carboxylic acids is a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the compound. nih.gov
The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification by comparison to a spectral library. childrensmercy.org
This method is particularly useful for identifying volatile impurities that may be present in the sample.
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula, C₅H₃N₃O₄. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the sample.
The theoretical elemental composition of this compound is calculated as follows:
Molecular Weight: 169.09 g/mol
Carbon (C): (5 * 12.011 / 169.09) * 100% = 35.52%
Hydrogen (H): (3 * 1.008 / 169.09) * 100% = 1.79%
Nitrogen (N): (3 * 14.007 / 169.09) * 100% = 24.85%
Oxygen (O): (4 * 15.999 / 169.09) * 100% = 37.84%
Experimental values obtained from a combustion analyzer should fall within a narrow margin of these theoretical values (typically ±0.4%) to confirm the elemental composition.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 35.52 | 35.48 |
| Hydrogen (H) | 1.79 | 1.81 |
| Nitrogen (N) | 24.85 | 24.79 |
Note: Experimental values are hypothetical and serve for illustrative purposes.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that are often resource-intensive. The future of synthesizing 5-nitropyrimidine-2-carboxylic acid and its analogues lies in the adoption of greener and more efficient chemical processes.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex pyrimidine structures by combining three or more reactants in a single step, minimizing waste and saving time. nih.govacs.org Research into novel MCRs that incorporate the structural motifs of this compound could provide rapid access to libraries of functional derivatives. researchgate.netnih.gov A sustainable approach involves using biomass-derived alcohols as starting materials, which are converted into the necessary building blocks for pyrimidine synthesis through iridium-catalyzed dehydrogenation and condensation steps. nih.govacs.org
Flow Chemistry: Continuous flow chemistry presents a scalable and safer alternative to traditional batch processing, especially for potentially hazardous reactions like nitrations. amt.ukvapourtec.com Implementing flow processes for the synthesis of this compound can lead to improved control over reaction parameters, higher yields, and enhanced safety profiles. mdpi.comresearchgate.net This technology is particularly advantageous for multi-step syntheses, allowing for the integration of reaction, purification, and solvent-switching steps into a single, continuous stream. researchgate.net
Green Catalysis: The exploration of novel, sustainable catalysts is crucial. This includes using solid supports like basic alumina (B75360) to eliminate the need for external acids or bases acs.org, or employing biocatalysts like nitrilase for the hydrolysis of nitriles to carboxylic acids under mild conditions. organic-chemistry.org Such methods reduce the environmental impact and simplify product purification. researchgate.net
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Key Advantages | Future Research Focus | Relevant Findings |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. | Discovery of new MCRs for unsymmetrically substituted nitropyrimidines. | Iridium-pincer complexes catalyze pyrimidine synthesis from alcohols and amidines. acs.org |
| Flow Chemistry | Enhanced safety, precise process control, scalability, process intensification. | Development of a fully continuous, multi-step flow synthesis for this compound. | Flow reactors improve nitration and hydrogenation reactions through superior heat and mass transfer. amt.uk |
| Green Catalysis | Reduced waste, milder reaction conditions, use of renewable resources. | Designing reusable solid catalysts or biocatalytic systems for nitropyrimidine synthesis. | Use of basic alumina supports and nitrilase enzymes in pyrimidine and carboxylic acid synthesis. acs.orgorganic-chemistry.org |
Exploration of Novel Reactivity Pathways and Transformations
The electron-deficient nature of the nitropyrimidine ring dictates its reactivity, opening doors to unique chemical transformations that are yet to be fully explored.
Ring Transformations: The 5-nitropyrimidine (B80762) core can undergo fascinating ring transformation reactions. Under the influence of certain nucleophiles, the pyrimidine ring can open and reclose to form different heterocyclic systems. wur.nl For instance, dinitropyridones, which are structurally related, act as synthetic equivalents for unstable nitromalonaldehyde (B3023284) in three-component ring transformations to produce novel nitropyridines and nitroanilines. nih.gov Investigating analogous reactions for this compound could yield a diverse range of otherwise inaccessible nitrogen-containing heterocycles.
C-H Bond Functionalization: Direct C-H activation is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov Future work should focus on developing methods for the regioselective C-H functionalization of the this compound ring. This would allow for the direct introduction of aryl, alkyl, or other functional groups, providing a streamlined route to complex derivatives.
Decarboxylative Couplings: The carboxylic acid group can serve as a handle for decarboxylative cross-coupling reactions. This strategy allows the carboxyl group to be replaced with other functionalities. A notable transformation is decarboxylative nitration, which provides a route to nitro compounds from readily available carboxylic acids. chemrevlett.com Exploring the decarboxylative coupling of this compound with various partners would significantly expand its synthetic utility.
Design of Advanced Derivatives for Specific Material Properties
The combination of a nitrogen-rich heterocyclic ring and a carboxylic acid linker makes this compound an excellent candidate for the construction of advanced functional materials.
Coordination Polymers and MOFs: The pyrimidine nitrogen atoms and the carboxylate group can act as coordination sites for metal ions, enabling the self-assembly of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov These materials possess high porosity and tunable structures, making them promising for applications in gas storage, separation, and catalysis. nih.govrsc.org By carefully selecting metal ions and modulating the synthesis conditions, derivatives of this compound could be used to create MOFs with tailored pore sizes and chemical environments. mdpi.com The nitro group can further be used to tune the electronic properties or serve as a reactive site for post-synthetic modification.
Energetic Materials: The high nitrogen content and the presence of the nitro group suggest that derivatives of this compound could be precursors to novel energetic materials. By converting the carboxylic acid to other functional groups (e.g., amides, tetrazoles), it may be possible to design molecules with a favorable balance of energy density and thermal stability.
Specialty Polymers: The compound can be incorporated into polymers to impart specific properties. For instance, related nitropyridine compounds are used to create specialty polymers for advanced coatings and adhesives. chemimpex.com The pyrimidine core could enhance thermal stability and specific interactions within the polymer matrix.
| Material Class | Design Principle | Potential Application |
| Metal-Organic Frameworks (MOFs) | Use as an organic linker connecting metal nodes via carboxylate and pyrimidine N-atoms. | Gas storage, heterogeneous catalysis, chemical sensing. |
| Energetic Materials | Derivatization of the carboxyl group to increase nitrogen content and oxygen balance. | Advanced, insensitive high-energy-density materials. |
| Functional Polymers | Incorporation as a monomer into polymer chains. | High-performance coatings, adhesives, and specialty plastics. |
Deeper Computational Insights into Reactivity and Structure-Property Relationships
Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound at a molecular level.
Future research should leverage computational tools to:
Model Reactivity: Employ Density Functional Theory (DFT) and other quantum chemical methods to map reaction pathways, calculate activation barriers for transformations like C-H activation or ring-opening, and understand the regioselectivity of reactions. acs.org
Predict Material Properties: Construct computational models to establish clear structure-property relationships. nih.gov This can be used to predict the electronic, optical, and mechanical properties of MOFs or polymers derived from this compound, guiding synthetic efforts toward materials with desired characteristics. researchgate.netpurdue.edu
Analyze Electronic Structure: Investigate the influence of the nitro and carboxylic acid groups on the electronic distribution of the pyrimidine ring. This insight is crucial for predicting coordination behavior in MOFs and reactivity in synthetic transformations.
Integration into Complex Synthetic Cascades for Non-Biological Target Molecules
The structural features of this compound make it an ideal building block for constructing complex, non-biological molecules through cascade reactions.
Tandem and Domino Reactions: The development of tandem reaction sequences, where multiple bond-forming events occur in a single pot without isolating intermediates, represents a highly efficient synthetic strategy. Future work could design cascades initiated by a reaction at the carboxylic acid, followed by a transformation involving the nitropyrimidine ring.
Ring-Annulation Cascades: Recent advances have shown that simple heterocyclic precursors can be used in ring-annulation cascades to build fused polycyclic systems. acs.orgacs.org For example, O-vinylhydroxylamines can react with aza-arene N-oxides to trigger a researchgate.netresearchgate.net-sigmatropic rearrangement, rearomatization, and cyclization cascade to furnish fused heterocycles. acs.org Adapting such strategies to this compound or its derivatives could provide rapid access to novel and complex scaffolds for materials science.
Multicomponent Assembly of Macrocycles: The compound could serve as a key "cornerstone" piece in multicomponent macrocyclization reactions, enabling the one-pot synthesis of complex host molecules for applications in supramolecular chemistry and sensing.
Q & A
Q. What are the optimal synthetic routes for 5-Nitropyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nitration of pyrimidine derivatives. For example, nitration of pyrimidine-2-carboxylic acid under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Reaction parameters like temperature, stoichiometry, and catalyst choice (e.g., sulfuric acid as a protonating agent) critically affect regioselectivity and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yields are often lower than 60% due to competing side reactions, necessitating iterative optimization .
| Synthetic Method | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, 0–5°C | 45–55 | Competing oxidation; requires strict temperature control |
| Multi-step Synthesis | Halogenation followed by nitration | 30–40 | Intermediate isolation complexity |
Q. How is this compound structurally characterized in academic research?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., nitro group deshielding at δ ~8.5–9.0 ppm) and carboxylate carbon signals (δ ~165–170 ppm).
- FT-IR Spectroscopy: Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What are the primary applications of this compound in pharmaceutical research?
Methodological Answer: As a nitroaromatic intermediate, it is used to design:
- Enzyme Inhibitors: The nitro group enhances binding to hydrophobic enzyme pockets (e.g., kinases). Kinetic assays (e.g., fluorescence-based) evaluate inhibition constants (Kᵢ).
- Antimicrobial Agents: Structure-activity relationship (SAR) studies link nitro placement to bacterial membrane disruption. Minimum inhibitory concentration (MIC) assays in E. coli or S. aureus models are common .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like nitro group charge distribution and carboxylate acidity (pKa ~3.5–4.0). Molecular docking (AutoDock Vina) simulates ligand-protein interactions, prioritizing targets like dihydrofolate reductase (DHFR) for experimental validation. Comparative studies with analogs (e.g., 5-chloro derivatives) refine predictive accuracy .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability).
- Stereochemical Purity: Chiral HPLC or chiral shift reagents ensure enantiomeric excess (>98%) for bioactive compounds.
- Meta-Analysis: Systematic reviews of published Kᵢ values (e.g., using PRISMA guidelines) identify outliers and methodological biases .
Q. What strategies optimize the stability of this compound under physiological conditions?
Methodological Answer: Stability challenges include nitro group reduction and carboxylate decarboxylation. Mitigation approaches:
- Prodrug Design: Mask the carboxylate as an ester (e.g., ethyl ester) to enhance plasma stability.
- pH Adjustment: Buffered formulations (pH 6.5–7.4) minimize acid-catalyzed degradation.
- Accelerated Stability Testing: LC-MS monitors degradation products under stress conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
